3-monoiodothyronine

Thyroid Hormone Receptor Neuroendocrinology Receptor Binding Assay

Procure 3-Monoiodothyronine (3-T1; CAS 16170-92-6) as a characterized analytical reference standard. This compound provides non-interchangeable differentiation: unique ESI-MS/MS fragmentation enables isomer-specific quantification without chromatographic separation; negligible binding to TBG (IC₅₀ >100 μM), T3 nuclear receptors, and mitochondrial 3,3′-T2 sites makes it an ideal negative control; serves as a terminal product standard for deiodinase activity assays and supports ANDA-related impurity profiling. Choose 3-T1 for validated analytical accuracy.

Molecular Formula C15H14INO4
Molecular Weight 399.18 g/mol
CAS No. 16170-92-6
Cat. No. B099246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-monoiodothyronine
CAS16170-92-6
Synonyms3-iodothyronine
3-monoiodothyronine
3-monoiodothyronine, (DL-Tyr)-isomer
3-monoiodothyronine, (L-Tyr)-isomer
3-monoiodothyronine, 125I-labeled, (L-Tyr)-isomer
3-T1
Molecular FormulaC15H14INO4
Molecular Weight399.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1O)OC2=C(C=C(C=C2)CC(C(=O)O)N)I
InChIInChI=1S/C15H14INO4/c16-12-7-9(8-13(17)15(19)20)1-6-14(12)21-11-4-2-10(18)3-5-11/h1-7,13,18H,8,17H2,(H,19,20)
InChIKeySXQVOFSDWXYIRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Monoiodothyronine (3-T1) CAS 16170-92-6: Core Identity and Procurement Context


3-Monoiodothyronine (3-T1; CAS 16170-92-6) is a monoiodinated thyronine metabolite generated through sequential deiodination of thyroid hormones, with a molecular formula of C₁₅H₁₄INO₄ and molecular weight of 399.18 [1]. As an endogenous iodothyronine, 3-T1 is produced during the progressive deiodination of thyroxine (T4) and reverse triiodothyronine (rT3) via deiodinase enzymes [2]. In human serum, 3-T1 circulates at picomolar concentrations (reference interval: 0.06–0.41 ng/dL) and serves primarily as an analytical reference standard for method development, quality control applications, and impurity profiling in levothyroxine pharmaceutical manufacturing [3].

Why 3-Monoiodothyronine Cannot Be Substituted with Other Iodothyronines in Analytical and Experimental Workflows


Substituting 3-monoiodothyronine with structurally similar iodothyronines such as 3'-monoiodothyronine (3'-T1), 3,5-diiodothyronine (3,5-T2), or 3,3'-diiodothyronine (3,3'-T2) introduces significant analytical and functional discrepancies. 3-T1 and 3'-T1 are positional isomers with identical molecular weight but distinct fragmentation patterns in ESI-MS/MS, requiring specific differentiation protocols [1]. Their binding affinities to thyroid hormone distributor proteins differ substantially: 3-T1 exhibits a defined rank order position (IC₅₀ >100 μM for TBG) distinct from other metabolites, impacting serum distribution predictions [2]. Furthermore, 3-T1 demonstrates unique pharmacokinetic behavior compared to T4 and T3, including differential excretion patterns—only 6% of 3-T1 is excreted unchanged in feces versus 24–30% for T4 and T3 [3]. These non-interchangeable characteristics make compound-specific procurement essential for analytical accuracy and experimental reproducibility.

3-Monoiodothyronine (3-T1) CAS 16170-92-6: Quantified Differentiation Evidence Versus Comparators


3-Monoiodothyronine Exhibits Negligible Competition for Synaptosomal T3 Binding Sites Compared to T4 and rT3

In rat cerebral cortex synaptosomal binding assays, 3-monoiodothyronine (3-T1) demonstrated minimal competitive displacement of T3 binding, whereas structurally related iodothyronines required substantially elevated concentrations to achieve 50% inhibition. Specifically, T4 required 27-fold higher concentration, 3,5-T2 required 135-fold higher concentration, and rT3 required 1000-fold higher concentration to depress T3 binding by 50% [1]. In contrast, 3-T1, along with 3,3′-T2, 3′,5′-T2, 3′-T1, and thyronine, exhibited little to no effect on T3 binding within the tested concentration range [1].

Thyroid Hormone Receptor Neuroendocrinology Receptor Binding Assay

3-Monoiodothyronine Shows Equivalent TBG Binding Affinity to 3,5-T2 but >277-Fold Lower than T4

A comprehensive radioligand competitive binding assay determined the rank order of affinity for thyroxine-binding globulin (TBG) as T4 > TA4 = rT3 > T3 > TA3 = 3,3′-T2 > 3-T1 = 3,5-T2 > T0 [1]. The IC₅₀ for 3-T1 exceeded 100 μM, compared to T4 with an IC₅₀ of 0.36 nM [1]. For transthyretin, the rank order was TA4 > T4 = TA3 > rT3 > T3 > 3,3′-T2 > 3-T1 > 3,5-T2 > T0, with 3-T1 similarly falling into the low-affinity range (>100 μM IC₅₀ range) compared to TA4 at 0.94 nM [1].

Protein Binding Thyroxine-Binding Globulin Serum Distribution

3-Monoiodothyronine Serum Reference Interval is Quantitatively Distinct from 3,5-T2 and 3,3′-T2

A validated LC-MS/MS method established reference intervals (2.5th–97.5th percentile) for nine thyroid hormone metabolites in healthy human subjects (n=253). 3-Monoiodothyronine (3-T1) exhibited a reference interval of 0.06–0.41 ng/dL, which is measurably distinct from 3,5-diiodothyronine (3,5-T2) at <0.13 ng/dL and 3,3′-diiodothyronine (3,3′-T2) at 0.25–0.77 ng/dL [1]. The detection limit for 3-T1 using ESI-MS/MS is 0.5 pg/μL, compared to 0.7 pg/μL for its positional isomer 3′-T1 [2].

Clinical Chemistry LC-MS/MS Reference Interval

3-Monoiodothyronine Exhibits Intermediate Fecal Excretion (6%) Compared to T4/T3 (24-30%) and Other Non-Hormonal Iodothyronines (<1%)

In a comparative kinetic study of six iodothyronines in young adult male rats, 3-monoiodothyronine (3-T1) displayed a unique excretion profile. While non-hormonal iodothyronines were almost completely and irreversibly metabolized, T4 and T3 were excreted unchanged in feces at rates of 24–30% [1]. 3-T1 occupied an intermediate position with 6% excreted unchanged in feces [1]. Kinetic parameters for all non-hormonal iodothyronines (including 3-T1, 3,3′-T2, 3′,5′-T2, and rT3) were similar, suggesting shared transport and metabolism mechanisms distinct from the hormonal iodothyronines T4 and T3 [1].

Pharmacokinetics Metabolism Excretion

3-Monoiodothyronine Shows No Competitive Binding to Mitochondrial 3,3′-T2 Binding Sites, Unlike 3,5-T2 and rT3

In rat liver mitochondrial preparations, specific binding sites for 3,3′-diiodothyronine (3,3′-T2) were characterized with an apparent association constant (Ka) of 0.5×10⁸ M⁻¹ and binding capacity of 2.4 pmol/mg mitochondrial protein in hypothyroid animals [1]. Competition studies established the specificity rank order as: 3,3′-T2 > 3,5-T2 > rT3 [1]. Notably, 3-monoiodothyronine (3-T1), along with 3′-T1, 3′,5′-T2, T3, T4, and diacetylated analogs, showed only small competition or none at all for these mitochondrial binding sites [1].

Mitochondrial Bioenergetics Thyroid Hormone Metabolite Binding Specificity

3-Monoiodothyronine is Quantified as a Terminal Deiodination Product in Human Liver Microsome Assays

Using pooled human liver microsomes incubated with T4 or rT3, deiodination kinetics were monitored by LC-MS/MS. The production of 3-monoiodothyronine (3-T1) was detected and quantified alongside T3, rT3, and 3,3′-diiodothyronine (3,3′-T2) as terminal deiodination products [1]. This method established 3-T1 as a measurable endpoint in deiodinase activity assays, with its formation representing complete sequential deiodination from T4 through rT3 and 3,3′-T2 intermediates [1].

Deiodinase Activity Endocrine Disruption In Vitro Metabolism

3-Monoiodothyronine (3-T1) CAS 16170-92-6: Evidence-Backed Application Scenarios for Procurement


LC-MS/MS Method Development and Validation for Thyroid Hormone Metabolite Panels

3-T1 is a critical analytical reference standard for developing and validating LC-MS/MS methods that simultaneously quantify multiple thyroid hormone metabolites. The established reference interval (0.06–0.41 ng/dL) and detection limit (0.5 pg/μL by ESI-MS/MS) provide validated benchmarks for method calibration and quality control [1]. Its distinct fragmentation pattern enables reliable differentiation from the positional isomer 3′-T1 without prior chromatographic separation, a property essential for isomer-specific quantification [2].

Levothyroxine Pharmaceutical Impurity Profiling and Stability Studies

3-T1 is utilized as a reference standard for identifying and quantifying degradation impurities in levothyroxine drug products. As a deiodination product in the sequential degradation pathway of T4, 3-T1 appears as a potential impurity in stability-indicating HPLC methods. Its procurement as a characterized reference material with traceability to pharmacopeial standards (USP/EP) supports Abbreviated New Drug Application (ANDA) submissions, method validation, and quality control in commercial levothyroxine production [3].

Negative Control for Thyroid Hormone Receptor-Mediated Transcriptional Assays

Based on direct evidence that 3-T1 exhibits negligible competition for synaptosomal T3 binding sites (requiring no significant displacement even at concentrations where rT3 requires 1000-fold excess and T4 requires 27-fold excess), 3-T1 is an ideal negative control for experiments designed to isolate T3-dependent nuclear receptor activation [4]. Similarly, 3-T1 shows no competitive binding to mitochondrial 3,3′-T2 binding sites, making it suitable for distinguishing genomic from non-genomic thyroid hormone effects [5].

In Vitro Deiodinase Activity Assays and Endocrine Disruption Screening

3-T1 is employed as a terminal product standard in deiodinase activity assays using human liver microsomes. Its formation from T4 or rT3 substrates via sequential deiodination (T4 → rT3 → 3,3′-T2 → 3-T1) provides a measurable endpoint for complete pathway activity. This application is particularly relevant for laboratories screening environmental contaminants for endocrine-disrupting effects on thyroid hormone metabolism [6]. The low protein binding of 3-T1 (IC₅₀ >100 μM for TBG) ensures that it does not interfere with serum protein distribution analyses when used as an internal standard [7].

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